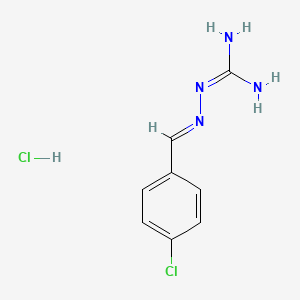![molecular formula C₃₂H₄₇F₅O₃S B560542 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 1807900-80-6](/img/structure/B560542.png)
13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol” is a complex organic molecule. It is related to boron-containing compounds, which have been used in medicinal chemistry for drug designs . It also seems to have a connection with steroidal antiestrogens .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to its large size and the presence of multiple functional groups. It contains a phenanthrene core, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings . The molecule also contains a sulfinyl group attached to a pentafluoropentyl group, and a hydroxyl group at the 3,17 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Phenanthrene, which forms part of the molecule, is a colorless, crystal-like solid . It is nearly insoluble in water but is soluble in most low-polarity organic solvents .科学的研究の応用
Carcinogenic Properties and Metabolite Synthesis : Cyclopenta[a]phenanthrenes, structurally related to steroids, exhibit carcinogenic properties when certain functional groups are present, such as a methyl group at the 11-position and a keto group at the 17-position. Research has been conducted on the synthesis of active metabolites like trans-3,4-dihydrodiol and diol epoxide derivatives of these compounds, which are considered to be significant in understanding their carcinogenic mechanism (Harvey et al., 1993).
Bay-Region Analogs and Carcinogenic Potential : Studies on bay-region analogs, such as 15,16-Dihydro-11-trifluoromethylcyclopenta[a]phenanthren-17-one, have been conducted to understand the effects of different substituents on carcinogenic potency. These studies contribute to a deeper understanding of the electronic and steric factors influencing the biological activity of these compounds (Coombs & Zepik, 1992).
Synthesis of Aromatic-Steroid Derivatives : Research on the synthesis of aromatic derivatives of cyclopenta[a]phenanthrenes, including various reaction stages and catalysis methods, provides insights into the structural and chemical variations of these compounds. Such studies are crucial for the development of new compounds with potential biological applications (Valverde et al., 2013).
Metabolic Activation and Mutagenicity : The metabolic activation of cyclopenta[a]phenanthrene derivatives, such as the conversion of 15,16-dihydro-11-trifluoromethylcyclopenta[a]phenanthren-17-one to mutagenic metabolites, is a key area of research. These studies explore the pathways through which these compounds are metabolized in biological systems and their subsequent interactions leading to mutagenic effects (Boyd et al., 1993).
Structural Studies and Molecular Orbital Calculations : X-ray crystallographic analyses and molecular orbital calculations on various cyclopenta[a]phenanthrenes have been conducted to correlate their structural features with carcinogenic properties. These studies provide valuable insights into the molecular basis of carcinogenicity and the potential for designing less harmful derivatives (Clayton et al., 1983).
将来の方向性
The future directions for research on this compound could include further investigation into its potential medicinal uses, given the known applications of similar boron-containing compounds . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
特性
IUPAC Name |
13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUXBMIQPBEWFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

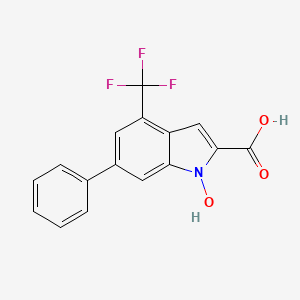
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
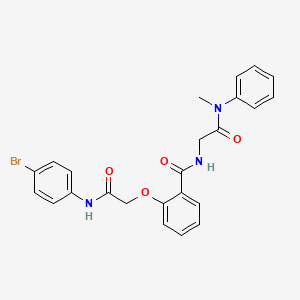
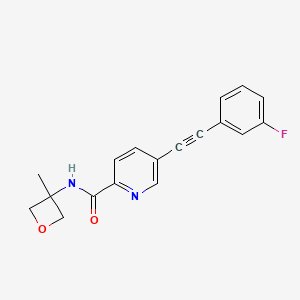
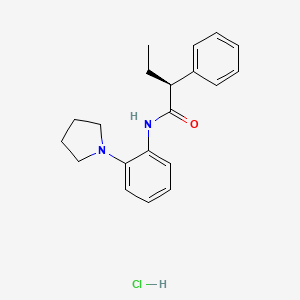
![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)
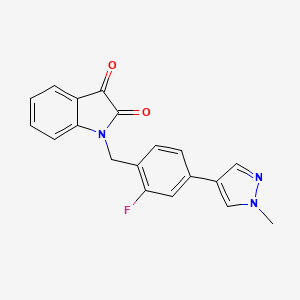
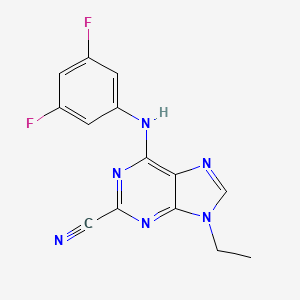

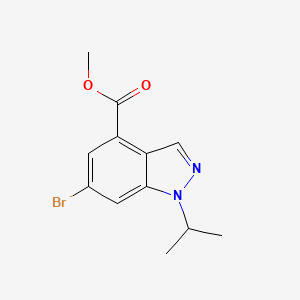
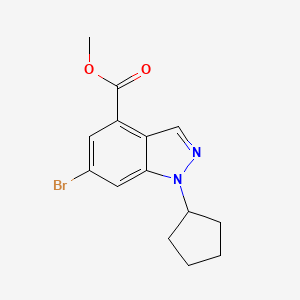
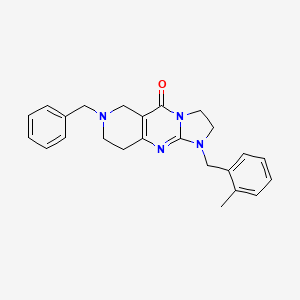
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
